molecular formula C11H11N3 B1297284 N-Naphthalen-1-ylguanidine CAS No. 46273-15-8

N-Naphthalen-1-ylguanidine

Cat. No. B1297284
CAS RN: 46273-15-8
M. Wt: 185.22 g/mol
InChI Key: UUWDYPFBBKWIRT-UHFFFAOYSA-N
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Description

N-Naphthalen-1-ylguanidine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It is a compound that has been used in various research contexts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H4,12,13,14) and the InChI key is UUWDYPFBBKWIRT-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.23 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Neuroblastoma Imaging Agents

N-Naphthalen-1-ylguanidine derivatives have shown potential as neuroblastoma imaging agents. For instance, 1-(1-naphthylmethyl)guanidinium sulfate exhibits high affinity for the neuronal norepinephrine transporter (NET), which is expressed in almost all neuroblastoma cells. This makes it a potentially useful agent for imaging of neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

2. Development of Naphthalene Diimides (NDIs)

Research on naphthalene diimides (NDIs), which are structurally related to this compound, has shown their application in a variety of fields, including supramolecular chemistry, sensors, molecular switching devices, ion-channels, and medicinal applications. NDIs have been used in the design of catalysis mechanisms and in DNA intercalation for medical uses (Kobaisi et al., 2016).

3. Proton Sponge Properties

This compound derivatives like 1,8-bis(tetramethylguanidino)naphthalene (TMGN) have been identified as "proton sponges" with high basicity. These compounds are useful in chemistry for their unique properties, such as resistance to hydrolysis and lower nucleophilicity compared to other guanidines (Raab, Kipke, Gschwind, & Sundermeyer, 2002).

4. DNA Interaction Studies

Research involving the fluorescently responsive 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine has shown that it can discriminate cytidine via the DNA minor groove. This suggests potential applications of this compound derivatives in micro-structural studies of nucleic acids, including detecting single-base alterations in target DNA sequences (Suzuki et al., 2017).

Future Directions

While specific future directions for N-Naphthalen-1-ylguanidine were not found in the search results, there is ongoing research into related compounds and their potential applications .

Mechanism of Action

properties

IUPAC Name

2-naphthalen-1-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWDYPFBBKWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328325
Record name N-1-naphthylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46273-15-8
Record name N-1-naphthylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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